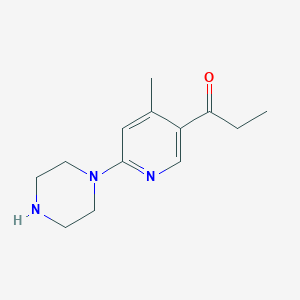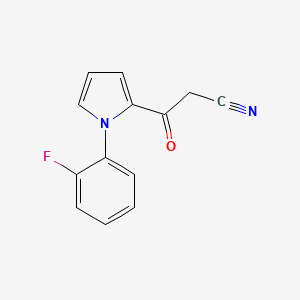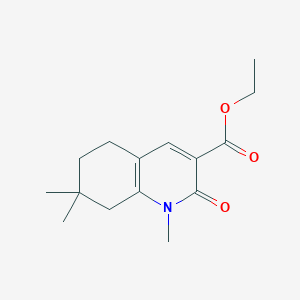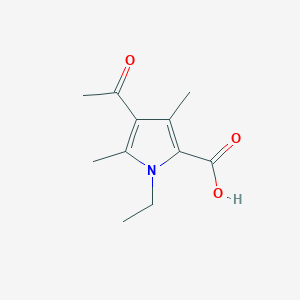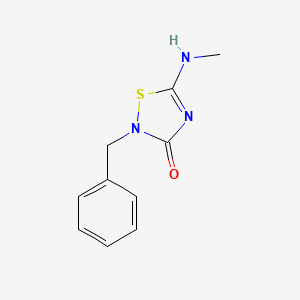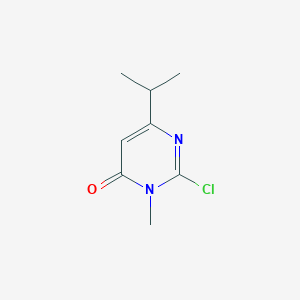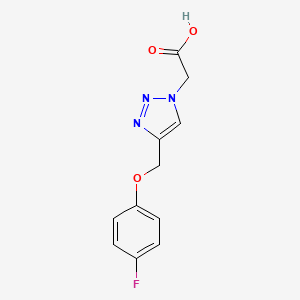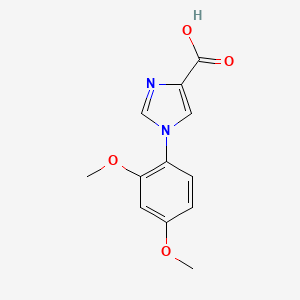
1-(2,4-Dimethoxyphenyl)-1H-imidazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dimethoxyphenyl)-1H-imidazole-4-carboxylic acid is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a 2,4-dimethoxyphenyl group attached to an imidazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
The synthesis of 1-(2,4-Dimethoxyphenyl)-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2,4-dimethoxybenzaldehyde, which undergoes a condensation reaction with glyoxal to form the corresponding imidazole derivative. This intermediate is then subjected to carboxylation to introduce the carboxylic acid group. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors, advanced purification techniques, and automated control systems to maintain consistent quality and efficiency .
化学反応の分析
1-(2,4-Dimethoxyphenyl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, where various substituents can be introduced.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like sulfuric acid for esterification. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2,4-Dimethoxyphenyl)-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
作用機序
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The imidazole ring is known to coordinate with metal ions, which can influence various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
類似化合物との比較
1-(2,4-Dimethoxyphenyl)-1H-imidazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(2,4-Dimethoxyphenyl)-1H-imidazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the imidazole ring.
2,4-Dimethoxyphenyl imidazole: Lacks the carboxylic acid group, leading to different chemical properties and reactivity.
1-(2,4-Dimethoxyphenyl)-1H-imidazole-4-methyl: Substituted with a methyl group instead of a carboxylic acid group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C12H12N2O4 |
|---|---|
分子量 |
248.23 g/mol |
IUPAC名 |
1-(2,4-dimethoxyphenyl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C12H12N2O4/c1-17-8-3-4-10(11(5-8)18-2)14-6-9(12(15)16)13-7-14/h3-7H,1-2H3,(H,15,16) |
InChIキー |
NGPDKNWOMJNLON-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)N2C=C(N=C2)C(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 4-hydroxy-2-mercapto-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11795533.png)

![2-Bromo-6-propoxybenzo[d]thiazole](/img/structure/B11795539.png)
![4-Chloro-2-cyclohexylpyrido[3,4-d]pyrimidine](/img/structure/B11795546.png)
![5-(4-Chloro-1H-benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B11795549.png)
